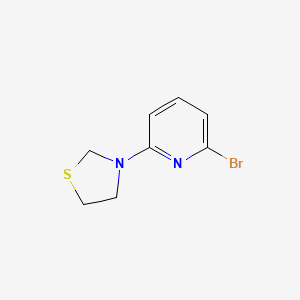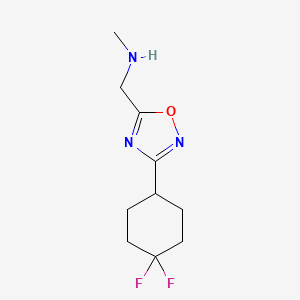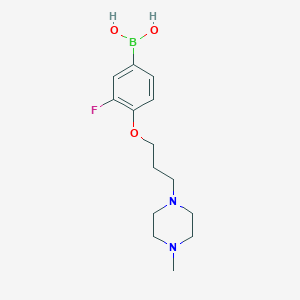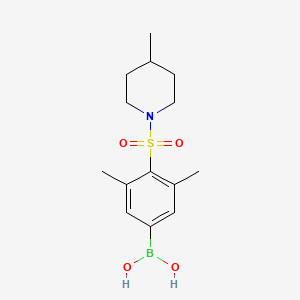
(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
The compound “(3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical substance with the molecular formula C14H22BNO4S and a molecular weight of 311.2 . It is available for bulk manufacturing, sourcing, and procurement .
Molecular Structure Analysis
The molecular structure of this compound comprises a boronic acid group attached to a phenyl ring, which is further substituted with dimethyl groups and a sulfonyl group linked to a methylpiperidine ring . Detailed structural analysis would require more specific information or computational modeling.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.2 . Other physical and chemical properties such as density, boiling point, and flash
Scientific Research Applications
Microwave-Assisted Synthesis of Bioactive Compounds
- Boron nitride nanomaterial-based solid acid catalysts, incorporating boronic acid structures, have been utilized for the efficient synthesis of biologically active compounds under microwave irradiation. These compounds, synthesized via Knoevenagel and Michael type reactions, show potential in molecular docking in Hsp90 protein studies, indicating their relevance in biomedical research (Murugesan et al., 2017).
Eco-Friendly Synthesis of Functional Methyl Sulfones
- A study demonstrated the synthesis of methyl sulfones from boronic acids using eco-friendly inorganic sulfur dioxide sources. This three-component cross-coupling protocol highlights the significance of boronic acids in green chemistry and pharmaceutical synthesis (Wang, Zhao, & Jiang, 2019).
Investigation of Structural and Electronic Properties
- The structural, electronic, and spectroscopic properties of similar boronic acid compounds have been studied both experimentally and theoretically, providing insights into their potential applications in material science and molecular electronics (Tanış et al., 2018).
Phosphorescent and Mechanoluminescent Materials
- Aryl boronic acids, through cyclic-esterification, have been used to screen organic room-temperature phosphorescent and mechanoluminescent materials, signifying their role in developing new materials with unique optical properties (Zhang et al., 2018).
Chemical Reactions and Synthesis
- Various studies have explored the reactions of boronic acid compounds with different reagents, revealing their versatility in synthetic chemistry. These studies contribute to our understanding of reaction mechanisms and synthesis of novel compounds (Fedotova et al., 2015).
Novel Fluorescent Sensor for Sugars and Nucleosides
- Boronic acid-based fluorescent sensors have been developed for the detection of sugars and nucleosides, important in the treatment and detection of diseases. These sensors demonstrate selectivity towards specific saccharides and nucleosides, suggesting their potential in clinical applications (Elfeky, 2011).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, forms a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving (3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid . This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their stability and the conditions under which they are used .
Result of Action
The result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a variety of conditions, making it environmentally adaptable .
properties
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-4-6-16(7-5-10)21(19,20)14-11(2)8-13(15(17)18)9-12(14)3/h8-10,17-18H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJZUQDVXYRNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)

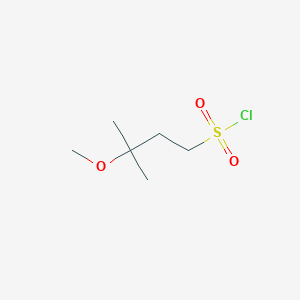


![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
